![molecular formula C13H12ClNO2 B7774405 2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7774405.png)
2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of the compound “2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione” involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. This process involves the formation of host-guest complexes where the compound is encapsulated within the non-polar cavity of cyclodextrins . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the stability of the inclusion complex.
Industrial Production Methods
In industrial settings, the production of “this compound” often involves large-scale synthesis using advanced techniques such as high-temperature solid-phase reactions. These methods ensure the efficient production of the compound while maintaining its purity and stability .
化学反応の分析
Types of Reactions
The compound “2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.
Substitution: This involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds.
科学的研究の応用
The compound “2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a subject of study in understanding reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
作用機序
The mechanism of action of “2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
Some compounds similar to “2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione” include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
What sets “this compound” apart from these similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are essential. Additionally, its ability to form stable inclusion complexes with cyclodextrins further enhances its versatility in various scientific and industrial applications .
特性
IUPAC Name |
2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,15H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMYJCYUQAECII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
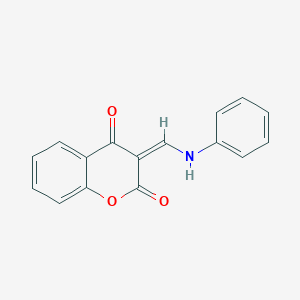
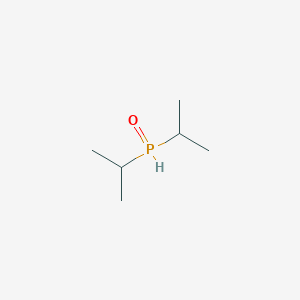
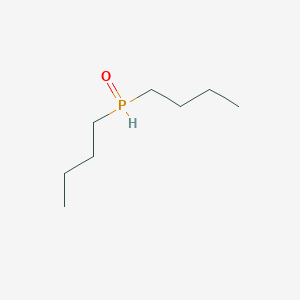

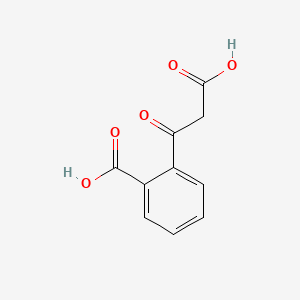
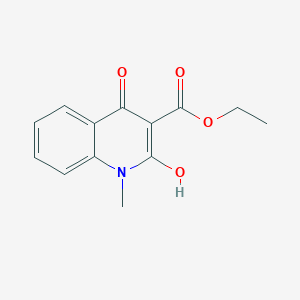
![3-(2-bromophenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774369.png)
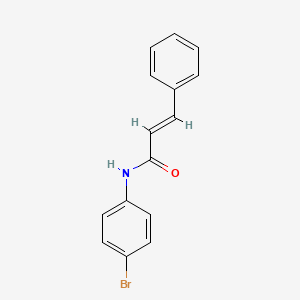

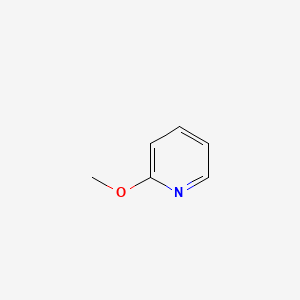
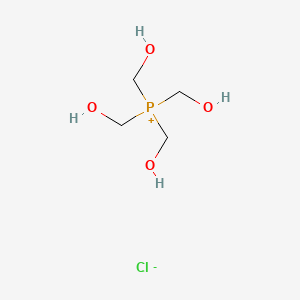
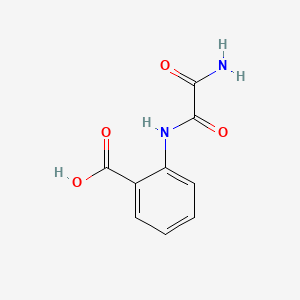
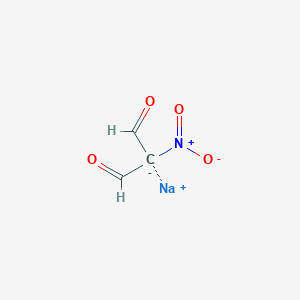
![3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774428.png)
